3-Chloro-4-cyclopropyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropyl-2-methoxypyridine is a chemical compound with the molecular formula C9H10ClNO. It is characterized by a pyridine ring substituted with a chlorine atom at the third position, a cyclopropyl group at the fourth position, and a methoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methoxypyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-cyclopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-cyclopropyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 2-Chloro-4-methoxypyridine
- 3-Chloro-2-methoxypyridine-4-boronic acid
- 2-Chloro-3-amino-4-methylpyridine
Comparison: 3-Chloro-4-cyclopropyl-2-methoxypyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may lack this group or have different substituents, leading to variations in reactivity and applications .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyl-2-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-8(10)7(4-5-11-9)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
XRXQNHUKYWZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.